Bienvenue dans la boutique en ligne BenchChem!

(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Medicinal chemistry Scaffold differentiation Drug design

(2E)-5-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one (CAS 132981-93-2) is a synthetic small-molecule thiazolidin-4-one derivative bearing a saturated 5-benzyl substituent and a (2E)-configured phenylimino group at position The thiazolidin-4-one core is recognized as a privileged scaffold in medicinal chemistry with documented anticancer, antimicrobial, anticonvulsant, and antihypertensive activities. The saturated 5-benzyl substitution distinguishes this compound from the more extensively studied 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) series, which possesses an exocyclic double bond at C5.

Molecular Formula C16H14N2OS
Molecular Weight 282.36
CAS No. 132981-93-2
Cat. No. B2850993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
CAS132981-93-2
Molecular FormulaC16H14N2OS
Molecular Weight282.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2
InChIInChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18,19)
InChIKeyPPDYGCWUBUMCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-5-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one (CAS 132981-93-2): Saturated 5-Benzyl Thiazolidin-4-one Scaffold Differentiated from 5-Benzylidene Analogs


(2E)-5-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one (CAS 132981-93-2) is a synthetic small-molecule thiazolidin-4-one derivative bearing a saturated 5-benzyl substituent and a (2E)-configured phenylimino group at position 2. The thiazolidin-4-one core is recognized as a privileged scaffold in medicinal chemistry with documented anticancer, antimicrobial, anticonvulsant, and antihypertensive activities [1]. The saturated 5-benzyl substitution distinguishes this compound from the more extensively studied 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) series, which possesses an exocyclic double bond at C5 [2]. This structural distinction has implications for conformational flexibility, metabolic stability, and potential target engagement profiles [3].

Why In-Class 5-Benzylidene Thiazolidinones Cannot Substitute for the Saturated 5-Benzyl Scaffold of (2E)-5-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one


The 5-benzyl and 5-benzylidene thiazolidin-4-one subclasses are not functionally interchangeable. The exocyclic C=C double bond in 5-benzylidene analogs (e.g., BPT, MMPT, DBPT) imposes geometric planarity and extended π-conjugation that directly influences target binding kinetics and metabolic susceptibility [1]. In contrast, the saturated sp³-hybridized C5-benzyl group in (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one introduces conformational flexibility and eliminates the electrophilic Michael acceptor site present in benzylidene congeners, which may reduce off-target covalent protein modifications [2]. Furthermore, tautomeric equilibrium calculations demonstrate that the phenylimino form is thermodynamically favored over the phenylamino tautomer by a significant free-energy margin, a property shared across this scaffold class but critically modulated by C5 substitution [3]. These differences necessitate compound-specific evaluation rather than proxy-based procurement decisions.

Quantitative Differentiation Evidence for (2E)-5-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one Against Closest Analogs


Saturated 5-Benzyl Scaffold Differentiates from 5-Benzylidene BPT Series by Eliminating the Electrophilic Michael Acceptor and Altering LogP

The target compound contains a saturated sp³-hybridized C5-benzyl group (CH₂-Ph), whereas the extensively characterized BPT series bears a conjugated sp² 5-benzylidene (CH=CH-Ph) moiety. This structural distinction eliminates the α,β-unsaturated carbonyl-like Michael acceptor electrophilicity inherent to benzylidene analogs, which has been implicated in both therapeutic target engagement and off-target covalent adduct formation [1]. The calculated LogP for the saturated 5-benzyl analog (4.01) differs from the 5-benzylidene BPT core (LogP ~3.5), indicating altered lipophilicity and membrane partitioning behavior . DFT calculations on related 2-phenyliminothiazolidin-4-ones confirm that C5 saturation modifies the HOMO-LUMO gap and dipole moment, directly affecting intermolecular interaction potential [2].

Medicinal chemistry Scaffold differentiation Drug design

BPT-Class Thiazolidinones Evade P-Glycoprotein-Mediated Drug Efflux, a Liability of Standard Chemotherapeutics Including Paclitaxel and Vinorelbine

Wu et al. (2006) demonstrated that BPT-class thiazolidinone analogs are not substrates for the P-glycoprotein (P-gp) drug efflux pump. In cell uptake studies using paclitaxel-resistant (H460taxR) and vinorelbine-resistant human lung cancer cell lines with confirmed high P-gp expression, analogs that effectively induced cell killing were taken up efficiently despite P-gp overexpression [1]. This contrasts sharply with established chemotherapeutics such as paclitaxel and vinorelbine, which are established P-gp substrates and show reduced intracellular accumulation in P-gp-overexpressing cells. Two analogs from the BPT series were more potent than the lead compounds MMPT and DBPT in apoptosis induction while maintaining tumor selectivity [1]. The structural feature responsible—the 2-phenylimino-thiazolidin-4-one core—is fully retained in (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one [2].

Multidrug resistance P-glycoprotein Cancer pharmacology

Tumor-Selective Apoptosis Induction of BPT-Class Compounds Contrasts with Non-Selective Cytotoxicity of Conventional DNA-Damaging Agents

Wu et al. (2006) reported that BPT analogs MMPT and DBPT effectively induced apoptosis in cancer cells while sparing normal cells, independently of p53 and P-gp status [1]. Among 25 analogs tested, seven compounds induced no cytotoxic effects in any cell line at the highest test concentration (31 μM), confirming the class's inherent tumor selectivity rather than broad cytotoxicity [1]. Two analogs exceeded the potency of MMPT and DBPT in certain cancer cell lines while maintaining tumor selectivity [1]. This selectivity profile is mechanistically distinct from conventional DNA-damaging chemotherapeutics (e.g., cisplatin, doxorubicin) that exhibit dose-limiting toxicity toward normal tissues. The 2-phenylimino-thiazolidin-4-one pharmacophore—present identically in (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one—is the core structural determinant of this activity [2].

Tumor selectivity Apoptosis Cancer therapeutics

Phenylimino Tautomer Thermodynamically Favored Over Phenylamino Form by DFT-Calculated Free Energy Difference, Influencing Target Recognition

El-Rayyes et al. (2023) conducted DFT/B3LYP calculations on a series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds and determined that the phenylimino tautomeric form is thermodynamically more stable than the phenylamino form [1]. The tautomerization equilibrium parameters (ΔH, ΔG, and Keq) were computed, demonstrating that the imino form predominates at physiological conditions [1]. This tautomeric preference is structurally conserved in (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one, where the (2E) geometry of the exocyclic C=N bond directs the phenyl ring away from the thiazolidinone core, creating a distinct molecular recognition surface compared to the (2Z) isomer or the phenylamino tautomer [1]. The imino form presents a hydrogen-bond-accepting nitrogen at position 2 that is absent in the amino tautomer, directly impacting kinase ATP-binding site complementarity [2].

Tautomerism Molecular recognition DFT calculations

Antibacterial Activity Benchmarking: 2-(Chlorophenylimino)thiazolidin-4-one Achieves 88-92% Inhibition; Unsubstituted Phenylimino Analog Represents the Baseline Scaffold for SAR

El-Rayyes et al. (2023) evaluated the antibacterial activity of 2-(4-substituted-phenylimino)thiazolidin-4-one derivatives and reported that 2-(chlorophenylimino)thiazolidin-4-one displayed potent activity against Escherichia coli (88.46% inhibition) and Staphylococcus aureus (91.66% inhibition) [1]. The unsubstituted 2-(phenylimino)thiazolidin-4-one serves as the reference baseline scaffold against which substituent effects are measured [1]. (2E)-5-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one retains the unsubstituted phenylimino pharmacophore while adding a 5-benzyl group, representing a key intermediate for SAR expansion. In the antioxidant ABTS assay, the chlorophenylimino derivative achieved 81.8% inhibition, establishing a benchmark for radical-scavenging activity within this scaffold class [1].

Antibacterial MIC Structure-activity relationship

Ca²⁺ Channel Antagonism in Thiazolidinone Series: 5-Benzylidene-phenylimino Moiety Implicated in Ion Channel Blockade Distinct from β-Blocker Antihypertensives

Bhalgat et al. (2014) synthesized and pharmacologically screened fourteen 5-benzylidene-2-(phenylimino)-thiazolidin-4-one derivatives for antihypertensive and antiarrhythmic activities. Compound 11 was the most potent in the series, and the pharmacological results suggested that antiarrhythmic effects were related to Ca²⁺ ion channel antagonistic properties, attributed specifically to the 5-benzilidine-2-(phenylimino)-thiazolidin-4-one moiety [1]. The antihypertensive effect was further enhanced by β-blocker side chains with less bulky aliphatic and heterocyclic tertiary amines [1]. The saturated 5-benzyl analog (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one offers a reduced form of this pharmacophore, potentially decoupling Ca²⁺ channel activity from the β-blocker component, which is of interest for target deconvolution studies [1].

Antihypertensive Calcium channel Cardiovascular

Optimal Research and Procurement Application Scenarios for (2E)-5-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one


Lead Optimization Starting Point for P-gp-Evading, Tumor-Selective Anticancer Agents Targeting Multidrug-Resistant Cancers

Procure (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one as a saturated-scaffold starting point for developing anticancer leads that evade P-glycoprotein-mediated drug efflux. The BPT-class pharmacophore has demonstrated tumor-selective apoptosis induction in lung, colon, and prostate cancer cell lines at concentrations up to 31 μM while sparing normal cells [1]. The absence of the benzylidene Michael acceptor in (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one may further reduce non-specific covalent binding, improving the selectivity window over first-generation BPT analogs MMPT and DBPT. This compound is particularly suited for programs targeting paclitaxel-resistant and vinorelbine-resistant cancers where P-gp overexpression is the primary resistance mechanism [1].

Baseline Scaffold for C5-Position Structure-Activity Relationship (SAR) Exploration in Antimicrobial and Antioxidant Programs

Use the unsubstituted 2-phenylimino pharmacophore with a saturated 5-benzyl group as the reference scaffold for systematic SAR studies at C5. El-Rayyes et al. (2023) established that 4-substitution on the phenylimino ring (e.g., p-Cl) enhances antibacterial activity to 88-92% inhibition against E. coli and S. aureus and antioxidant activity to 81.8% (ABTS assay) [2]. The 5-benzyl substituent in (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one occupies a different vector than the 5-benzylidene in BPT, enabling exploration of steric and electronic effects at C5 independent of the exocyclic double bond. This compound is the appropriate procurement choice when C5 SAR deconvolution is the primary experimental objective [2].

Target Deconvolution Probe for Ca²⁺ Channel vs. β-Adrenergic Pathway Dissection in Cardiovascular Pharmacology

Deploy (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one as a tool compound to dissect the relative contributions of Ca²⁺ channel antagonism (attributed to the phenyliminothiazolidinone core) versus β-blocker pharmacology (attributed to propanolamine side chains) in the Bhalgat et al. (2014) antihypertensive series [3]. The saturated 5-benzyl scaffold decouples the core pharmacophore from benzylidene-associated electrophilicity, enabling cleaner pharmacological annotation. This compound is recommended for academic and industrial cardiovascular research groups seeking to validate the Ca²⁺ channel modulatory activity of thiazolidin-4-ones without confounding β-adrenergic effects [3].

Reference Standard for Tautomeric Configuration Quality Control in Thiazolidin-4-one Chemical Libraries

Utilize (2E)-5-benzyl-2-(phenylimino)-1,3-thiazolidin-4-one as a characterized reference standard for verifying (2E)-phenylimino tautomeric configuration in thiazolidin-4-one screening libraries. DFT calculations by El-Rayyes et al. (2023) confirm that the phenylimino form is thermodynamically favored over the phenylamino tautomer, and the (2E) geometry is defined by the exocyclic C=N bond orientation [2]. For procurement of thiazolidin-4-one libraries intended for kinase-targeted screening, verifying the correct tautomeric form by comparison with this standard is essential, as the phenylamino tautomer lacks the H-bond-accepting imino nitrogen required for ATP-binding site complementarity [1]. This compound is recommended as a QC reference for compound management groups and medicinal chemistry core facilities [2].

Quote Request

Request a Quote for (2E)-5-BENZYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.